molecular formula C5H5FN2O3S B6602364 5-Fluoro-6-hydroxypyridine-3-sulfonamide CAS No. 1935822-05-1

5-Fluoro-6-hydroxypyridine-3-sulfonamide

Cat. No.: B6602364
CAS No.: 1935822-05-1
M. Wt: 192.17 g/mol
InChI Key: PJYDCAUEUKVJRM-UHFFFAOYSA-N
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Description

5-Fluoro-6-hydroxypyridine-3-sulfonamide is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of fluorine and sulfonamide groups in its structure imparts distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-hydroxypyridine-3-sulfonamide typically involves the introduction of fluorine and sulfonamide groups onto a pyridine ring. One common method involves the fluorination of a pyridine derivative followed by sulfonamide formation. For example, starting from 5-chloro-2,3,6-trifluoropyridine, the compound can be synthesized through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and sulfonamide formation processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-hydroxypyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

5-Fluoro-6-hydroxypyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-hydroxypyridine-3-sulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the sulfonamide group can form strong hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-hydroxypyridine-3-sulfonamide is unique due to the combination of fluorine, hydroxyl, and sulfonamide groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

5-fluoro-6-oxo-1H-pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O3S/c6-4-1-3(12(7,10)11)2-8-5(4)9/h1-2H,(H,8,9)(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYDCAUEUKVJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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